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Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory

concentration (IC50) of Dezapelisib (also known as INCB040093) against the four Class I

phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ). Dezapelisib is a potent and selective

inhibitor of the PI3K delta (PI3Kδ) isoform, a critical signaling molecule in B-cells.[1][2][3]

Characterizing its inhibitory activity and selectivity across all PI3K isoforms is crucial for

understanding its mechanism of action and potential therapeutic applications in B-cell

malignancies.[4] This note includes an overview of the PI3K signaling pathway, the biochemical

potency of Dezapelisib, and a comprehensive, step-by-step in vitro kinase assay protocol

using a luminescence-based method to measure ADP production.

The PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that

regulates essential cellular processes, including cell growth, proliferation, survival, and

metabolism.[5] Class I PI3Ks are heterodimeric enzymes activated by upstream signals from

receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5] Upon

activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the

second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and

activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn
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modulates a host of cellular functions. The four Class I PI3K catalytic isoforms (p110α, p110β,

p110γ, and p110δ) have distinct expression patterns and roles in cellular signaling.[5]
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Caption: The Class I PI3K Signaling Pathway.

Dezapelisib (INCB040093) Potency and Selectivity
Dezapelisib is a potent inhibitor of PI3Kδ with an IC50 value of approximately 31 nM.[1] It

demonstrates high selectivity, with inhibitory potency that is 74- to over 900-fold greater for the

δ isoform compared to other PI3K family members.[2][4] This selectivity is critical for its

targeted action in B-cell-driven malignancies, as PI3Kδ is primarily expressed in leukocytes.[6]
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PI3K Isoform IC50 (nM) Selectivity vs. PI3Kδ (Fold)

PI3Kα (p110α) ~28,000 >900x

PI3Kβ (p110β) >28,000 >900x

PI3Kγ (p110γ) ~2,300* ~74x

PI3Kδ (p110δ) 31 1x

Note: IC50 values for α, β, and

γ isoforms are estimated

based on the reported PI3Kδ

IC50 of 31 nM and the

minimum selectivity ratios of

>900-fold (for α/β) and 74-fold

(for γ) as described in the

literature.[1][2][4] Actual values

should be determined

experimentally.

Principle of the Kinase Assay
The IC50 value of Dezapelisib against each PI3K isoform can be determined using an in vitro

biochemical assay that measures the enzymatic activity of the kinase. A widely used method is

the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase

reaction. The assay is performed in two steps:

Kinase Reaction: The PI3K enzyme phosphorylates its lipid substrate (e.g., PIP2), converting

ATP to ADP. The reaction is carried out in the presence of varying concentrations of the

inhibitor (Dezapelisib).

ADP Detection: After the kinase reaction is stopped, a detection reagent is added to convert

the generated ADP into ATP. A second reagent then uses this newly synthesized ATP in a

luciferase/luciferin reaction to produce a light signal.

The amount of light (luminescence) generated is directly proportional to the amount of ADP

produced and thus reflects the PI3K enzyme's activity. As the concentration of Dezapelisib
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increases, kinase activity is inhibited, leading to a decrease in ADP production and a

corresponding reduction in the luminescent signal.

Experimental Workflow
The overall workflow for determining the IC50 values involves preparing the reagents,

performing the kinase reaction across a range of inhibitor concentrations, detecting the signal,

and analyzing the resulting data.

1. Reagent Preparation

Prepare serial dilutions
of Dezapelisib

Incubate PI3K isoform, substrate (PIP2),
ATP, and Dezapelisib dilutions

2. Kinase Reaction

Stop kinase reaction and
convert remaining ATP

3. Reaction Termination & ADP Detection

Add detection reagent to
convert ADP to light

Measure luminescence on
a plate reader

4. Data Acquisition & Analysis

Plot dose-response curve and
calculate IC50 value
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Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocol
This protocol is based on the principles of the ADP-Glo™ Kinase Assay. Reagent volumes and

concentrations may need optimization depending on the specific activity of the enzyme batch.

5.1 Materials and Reagents

Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)

Dezapelisib (INCB040093)

Kinase Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

Adenosine 5'-triphosphate (ATP)

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA)

ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)

DMSO (for inhibitor dilution)

White, opaque 384-well assay plates

Multichannel pipettes and reagent reservoirs

Plate reader capable of measuring luminescence

5.2 Reagent Preparation

Dezapelisib Serial Dilution:

Prepare a 10 mM stock solution of Dezapelisib in 100% DMSO.

Create a 10-point, 3-fold serial dilution series in DMSO. For example, starting from a 1 mM

intermediate dilution, dilute to 333 µM, 111 µM, and so on.
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Prepare a final 5X working concentration of each dilution in the kinase assay buffer. The

final DMSO concentration in the well should not exceed 1%.

Enzyme and Substrate Preparation:

Prepare a 2X enzyme solution for each PI3K isoform in the kinase assay buffer at a

concentration optimized for linear signal generation within the incubation time.

Prepare a 2X substrate/ATP solution containing PIP2 and ATP at their final desired

concentrations (e.g., 100 µM PIP2 and 25 µM ATP) in the kinase assay buffer.

5.3 Assay Procedure

Add Inhibitor: To the wells of a 384-well plate, add 5 µL of the 5X Dezapelisib serial

dilutions. For control wells, add 5 µL of buffer with the same percentage of DMSO.

100% Activity Control (No Inhibitor): Wells containing buffer + DMSO.

0% Activity Control (No Enzyme): Wells containing buffer + DMSO.

Add Enzyme: Add 10 µL of the 2X PI3K enzyme solution to all wells except the "No Enzyme"

controls. Add 10 µL of kinase buffer to the "No Enzyme" wells.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to

allow the inhibitor to bind to the enzyme.

Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to all wells to start the

reaction. The final reaction volume is 25 µL.

Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

Stop Reaction and Detect ADP:

Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.
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Add 50 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30-40 minutes at room temperature to stabilize the signal.

Measure Luminescence: Read the plate on a luminometer.

5.4 Data Analysis

Data Normalization:

Subtract the average signal from the "No Enzyme" control wells (background) from all

other data points.

Normalize the data by setting the average signal of the "No Inhibitor" control as 100%

activity and the background-subtracted "No Enzyme" control as 0% activity.

Calculate the percent inhibition for each Dezapelisib concentration: % Inhibition = 100 -

((Signal_Inhibitor / Signal_NoInhibitor) * 100)

IC50 Calculation:

Plot the percent inhibition against the logarithm of the Dezapelisib concentration.

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable

software package (e.g., GraphPad Prism, R).

The IC50 is the concentration of Dezapelisib that produces 50% inhibition of kinase

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b607080?utm_src=pdf-body
https://www.benchchem.com/product/b607080?utm_src=pdf-body
https://www.benchchem.com/product/b607080?utm_src=pdf-body
https://www.benchchem.com/product/b607080?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Phase 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor itacitinib in
relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

2. Dezapelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. Facebook [cancer.gov]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. d-nb.info [d-nb.info]

To cite this document: BenchChem. [Application Note: Determination of Dezapelisib IC50
Values for PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607080#kinase-assay-to-determine-dezapelisib-ic50-
for-pi3k-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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